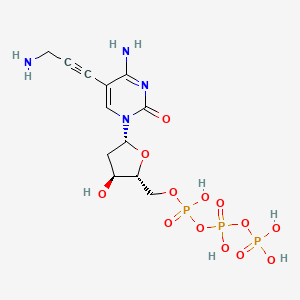

ap-dCTP

Vue d'ensemble

Description

Le 5-propargylamino-2'-désoxycytidine-5'-triphosphate est un nucléotide modifié qui a suscité un intérêt considérable dans la recherche biochimique. Ce composé est particulièrement remarquable pour sa capacité à être incorporé dans l'ADN, remplaçant son homologue naturel, le 2'-désoxycytidine-5'-triphosphate. La présence d'un groupe propargylamino en position 5 de la base cytidine permet des modifications chimiques supplémentaires, ce qui en fait un outil polyvalent en biologie moléculaire.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-propargylamino-2'-désoxycytidine-5'-triphosphate implique généralement la modification du 2'-désoxycytidine-5'-triphosphate. Le processus commence par la protection des groupes hydroxyle du 2'-désoxycytidine, suivie de l'introduction du groupe propargylamino en position 5 de la base cytidine. Ceci est réalisé grâce à une série de réactions chimiques, y compris la substitution nucléophile et les étapes de déprotection. Le produit final est purifié par chromatographie liquide haute performance pour garantir une pureté élevée .

Méthodes de production industrielle

Dans un contexte industriel, la production du 5-propargylamino-2'-désoxycytidine-5'-triphosphate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des systèmes de synthèse et de purification automatisés. Le composé est généralement produit sous forme de sel de sodium et stocké en solution à basse température pour maintenir la stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le 5-propargylamino-2'-désoxycytidine-5'-triphosphate subit diverses réactions chimiques, notamment :

Réactions de substitution :

Réactifs et conditions courants

Catalyseurs au cuivre : Utilisés dans les réactions de chimie clic pour faciliter le processus de cycloaddition.

Nucléophiles : Utilisés dans les réactions de substitution pour introduire de nouveaux groupes fonctionnels.

Principaux produits

Les principaux produits formés par ces réactions comprennent divers nucléotides marqués, qui peuvent être utilisés pour le marquage de l'ADN et d'autres applications biochimiques .

Applications de la recherche scientifique

Le 5-propargylamino-2'-désoxycytidine-5'-triphosphate a un large éventail d'applications dans la recherche scientifique :

Marquage de l'ADN : Il est utilisé pour le marquage enzymatique de l'ADN, permettant l'incorporation de colorants fluorescents et d'autres marqueurs.

Hybridation par fluorescence : L'ADN marqué peut être utilisé dans l'hybridation in situ par fluorescence (FISH) et le profilage de l'expression génique par puces à ADN.

Mécanisme d'action

Le mécanisme d'action du 5-propargylamino-2'-désoxycytidine-5'-triphosphate implique son incorporation dans l'ADN par les ADN polymérasesCe qui en fait un outil précieux pour étudier les interactions ADN-protéines, l'expression génique et d'autres processus de biologie moléculaire .

Applications De Recherche Scientifique

5-Propargylamino-2’-deoxycytidine-5’-triphosphate has a wide range of applications in scientific research:

DNA Labeling: It is used for the enzymatic labeling of DNA, allowing for the incorporation of fluorescent dyes and other markers.

Fluorescence Hybridization: The labeled DNA can be used in fluorescence in situ hybridization (FISH) and microarray-based gene expression profiling.

Click Chemistry: The compound’s alkyne group makes it suitable for click chemistry applications, enabling the conjugation of various molecular markers.

Mécanisme D'action

The mechanism of action of 5-Propargylamino-2’-deoxycytidine-5’-triphosphate involves its incorporation into DNA by DNA polymerasesThis makes it a valuable tool for studying DNA-protein interactions, gene expression, and other molecular biology processes .

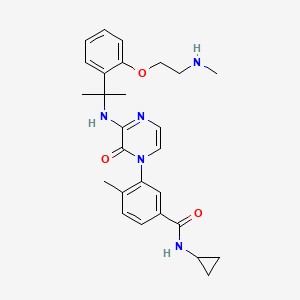

Comparaison Avec Des Composés Similaires

Composés similaires

5-Propargylamino-2',3'-didésoxycytidine-5'-triphosphate : Structure similaire, mais sans le groupe 3'-hydroxyle, ce qui en fait un terminateur de chaîne dans la synthèse de l'ADN.

Fluorescéine-12-2'-désoxycytidine-5'-triphosphate : Contient un colorant fluorescéine, utilisé pour le marquage direct par fluorescence.

Unicité

Le 5-propargylamino-2'-désoxycytidine-5'-triphosphate est unique en raison de son groupe propargylamino, qui permet des modifications chimiques polyvalentes. Cela le rend particulièrement utile pour les applications de chimie clic et la création de nucléotides marqués pour divers tests biochimiques .

Propriétés

IUPAC Name |

[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTQIVFSMGDIPF-IVZWLZJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N4O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144677 | |

| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115899-39-3 | |

| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115899-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride](/img/structure/B3181673.png)

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)

![4-Methylthieno[3,2-c]pyridin-6(5H)-one](/img/structure/B3181751.png)